

Application Notes: Synthesis of Methoxyfenozide Utilizing 3,5-Dimethylbenzoic Acid

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Compound of Interest

Compound Name: 3,5-Dimethylbenzoic acid

Cat. No.: B125875

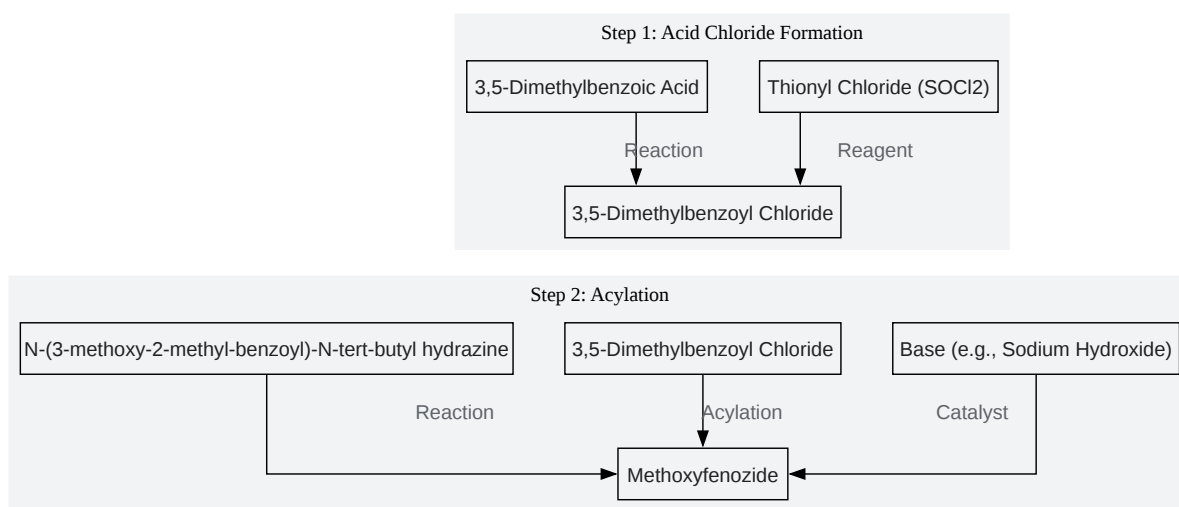
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Introduction

Methoxyfenozide is a diacylhydrazine insecticide that acts as an ecdysone agonist, disrupting the molting process in insects.[1][2] It is particularly effective against lepidopteran pests.[3] A key intermediate in the industrial synthesis of methoxyfenozide is **3,5-dimethylbenzoic acid**. [4][5][6] This document outlines the application of **3,5-dimethylbenzoic acid** in the synthesis of methoxyfenozide, providing a detailed protocol for researchers, scientists, and drug development professionals. **3,5-dimethylbenzoic acid** is first converted to its corresponding acid chloride, 3,5-dimethylbenzoyl chloride, which then undergoes acylation with a hydrazide intermediate to form the final product.[1]

Chemical Synthesis Pathway

The overall synthesis of methoxyfenozide from **3,5-dimethylbenzoic acid** involves a two-step process. The first step is the conversion of **3,5-dimethylbenzoic acid** to 3,5-dimethylbenzoyl chloride. The second step is the reaction of 3,5-dimethylbenzoyl chloride with N-(3-methoxy-2-methyl-benzoyl)-N-tert-butyl hydrazine to yield methoxyfenozide.



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Figure 1: Synthesis pathway of Methoxyfenozide.

Experimental Protocols

Materials and Reagents

Reagent	Purity	Supplier
N-(3-methoxy-2-methyl-benzoyl)-N-tert-butyl hydrazine	98%	Commercial Source
3,5-Dimethylbenzoyl chloride	95%	Commercial Source
Toluene	ACS Grade	Commercial Source
Sodium Hydroxide (NaOH)	40% aq. soln.	Commercial Source

Protocol: Synthesis of Methoxyfenozide

This protocol is based on the method described in patent CN102040540A.[\[3\]](#)

- Reaction Setup:
 - Dissolve N-(3-methoxy-2-methyl-benzoyl)-N-tert-butyl hydrazine in toluene in a reaction vessel equipped with a stirrer and a cooling system.
 - Cool the solution to 0°C with constant stirring.[\[3\]](#)
- Addition of Reagents:
 - Prepare a solution of 95% 3,5-dimethylbenzoyl chloride in toluene.[\[3\]](#)
 - Simultaneously, and dropwise, add the 3,5-dimethylbenzoyl chloride solution and a 40% sodium hydroxide solution to the cooled hydrazine solution.[\[3\]](#)
 - Control the dropping speed to ensure both solutions are added completely at the same time.
 - Maintain the reaction temperature at or below 5°C during the addition.[\[3\]](#)
- Reaction:
 - After the addition is complete, allow the reaction mixture to warm to room temperature.
 - Continue stirring at room temperature for 2 hours.[\[3\]](#)

- Work-up and Purification:
 - Filter the reaction mixture to collect the solid product.
 - Wash the white solid with a suitable solvent.
 - The resulting white solid is methoxyfenozide.[\[3\]](#)

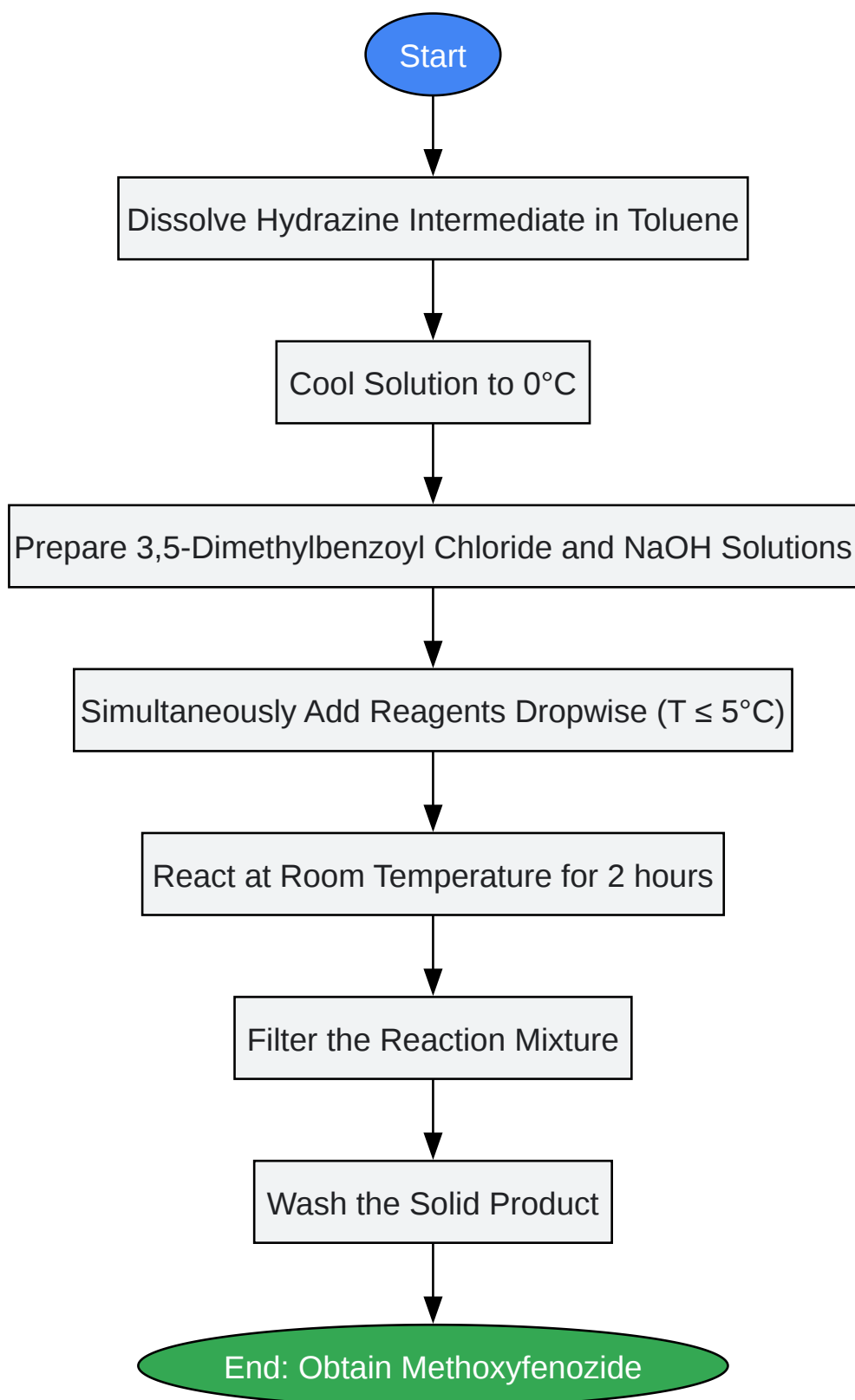
Quantitative Data

The following table summarizes the key quantitative parameters from the described synthesis protocol.

Parameter	Value	Reference
Purity of 3,5-Dimethylbenzoyl chloride	95%	[3]
Concentration of NaOH	40% aqueous solution	[3]
Initial Reaction Temperature	0°C	[3]
Dropping Temperature	≤ 5°C	[3]
Reaction Time (post-addition)	2 hours	[3]
Reaction Solvent	Toluene	[3]

Logical Workflow of the Synthesis

The following diagram illustrates the logical workflow of the experimental protocol.



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Figure 2: Experimental workflow for methoxyfenozide synthesis.

Discussion

The synthesis of methoxyfenozide relies on the reactivity of the acid chloride, 3,5-dimethylbenzoyl chloride, which is derived from **3,5-dimethylbenzoic acid**. The use of a biphasic system with toluene and aqueous sodium hydroxide facilitates the reaction, with the base neutralizing the HCl formed during the acylation. The controlled, low-temperature addition of reagents is crucial to manage the exothermic nature of the reaction and to minimize side product formation. Further purification of the crude methoxyfenozide may be necessary to achieve high purity for specific applications, and techniques such as crystallization or solvent extraction are commonly employed.[1] While the provided protocol outlines the fundamental steps, optimization of reaction conditions, such as molar ratios of reactants and reaction time, may be necessary to maximize yield and purity.

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References

- 1. Methoxyfenozide (Ref: RH 2485) [sitem.herts.ac.uk]
- 2. fao.org [fao.org]
- 3. CN102040540A - Synthetic method of methoxyfenozide - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Page loading... [wap.guidechem.com]
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